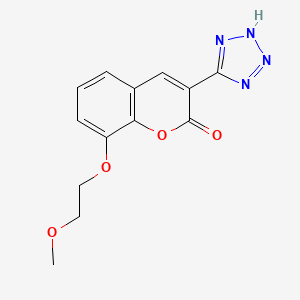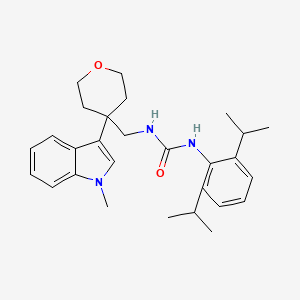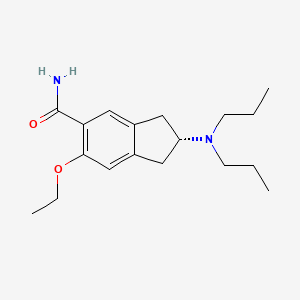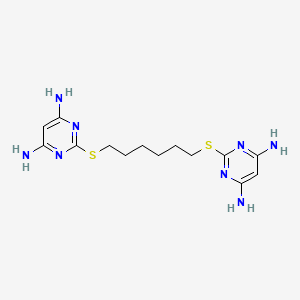
2,2'-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) is a complex organic compound characterized by the presence of pyrimidine rings connected via a hexanediyl bridge with thioether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 4,6-diaminopyrimidine with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the pyrimidine displace the bromine atoms on the hexane chain, forming the desired thioether linkages.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher purity and productivity.
化学反応の分析
Types of Reactions
2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or alkylated pyrimidines
科学的研究の応用
2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkages and pyrimidine rings allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-diaminopyrimidine)
- 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-dimethoxypyrimidine)
Uniqueness
2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) is unique due to its specific combination of thioether linkages and pyrimidine rings, which confer distinct chemical and biological properties
特性
CAS番号 |
92629-39-5 |
|---|---|
分子式 |
C14H22N8S2 |
分子量 |
366.5 g/mol |
IUPAC名 |
2-[6-(4,6-diaminopyrimidin-2-yl)sulfanylhexylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H22N8S2/c15-9-7-10(16)20-13(19-9)23-5-3-1-2-4-6-24-14-21-11(17)8-12(18)22-14/h7-8H,1-6H2,(H4,15,16,19,20)(H4,17,18,21,22) |
InChIキー |
YNLRQISPELDUTM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1N)SCCCCCCSC2=NC(=CC(=N2)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



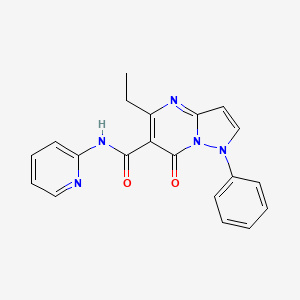
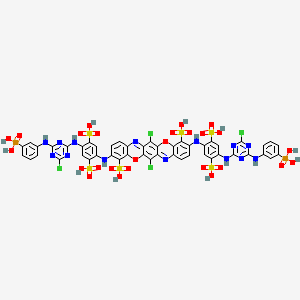
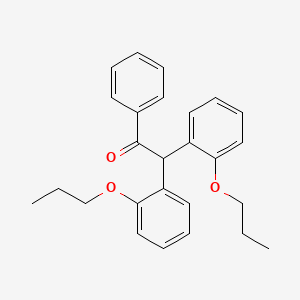
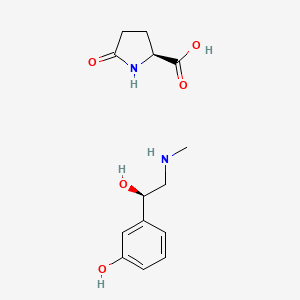
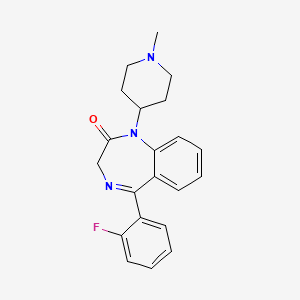

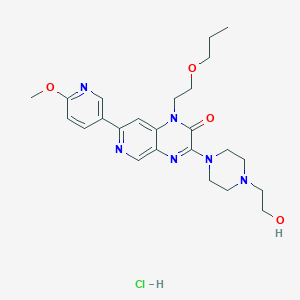

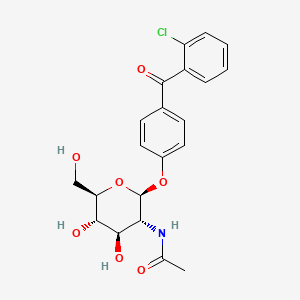
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
